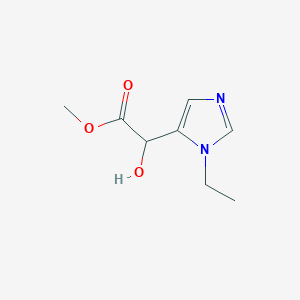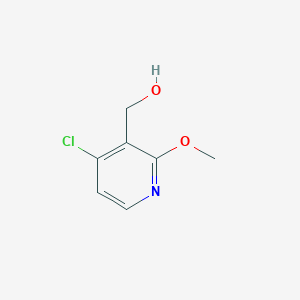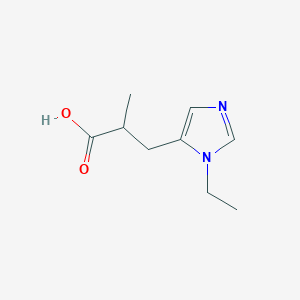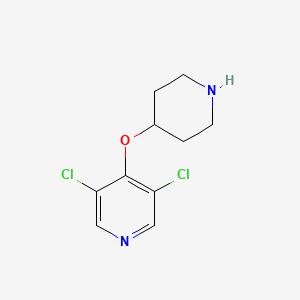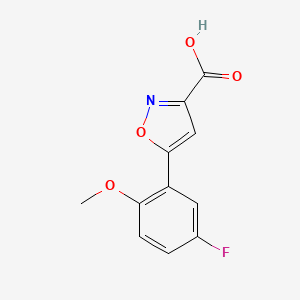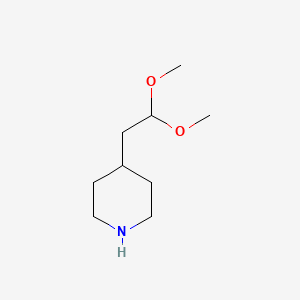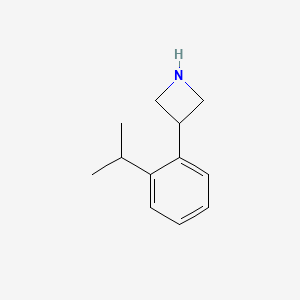
3-(2-Isopropylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Isopropylphenyl)azetidine, can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .
Industrial Production Methods: Industrial production of azetidines often involves the use of high-throughput methods such as continuous flow synthesis. These methods allow for the efficient and scalable production of azetidines under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Isopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-(2-Isopropylphenyl)azetidine has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks for the synthesis of bioactive molecules, including pharmaceuticals.
Materials Science: The unique reactivity of azetidines makes them valuable in the development of new materials, such as polymers and coatings.
Biology: Azetidines can be used as probes to study biological processes due to their ability to interact with various biomolecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Isopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring system. The ring strain facilitates the formation of reactive intermediates, which can then interact with various molecular targets. This reactivity is often exploited in medicinal chemistry to develop compounds with specific biological activities .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness: 3-(2-Isopropylphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
3-(2-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)11-5-3-4-6-12(11)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
BLVSFSYBLSIQPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


